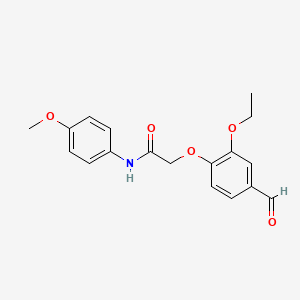

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Description

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of ethoxy, formyl, phenoxy, and methoxy groups attached to an acetamide backbone

Properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-3-23-17-10-13(11-20)4-9-16(17)24-12-18(21)19-14-5-7-15(22-2)8-6-14/h4-11H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOOXXHWBJLDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 2-ethoxy-4-formylphenol, which is then reacted with 4-methoxyaniline in the presence of acetic anhydride to form the desired acetamide compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as pyridine or triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-ethoxy-4-formylphenol

- N-(4-methoxyphenyl)acetamide

- 2-ethoxy-4-(methoxymethyl)phenol

Uniqueness

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Biological Activity

2-(2-ethoxy-4-formylphenoxy)-N-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial, anti-inflammatory, and enzyme inhibition properties. The compound's structure, mechanism of action, and relevant case studies are also discussed.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Acetamide Group : Provides a functional site for biological interactions.

- Phenoxy Structure : Enhances lipophilicity and may influence cell membrane penetration.

- Ethoxy and Formyl Substituents : Potentially modulate biological activity through electronic effects.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The compound was evaluated using the agar well diffusion method, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 20 | 50 |

| This compound | S. aureus | 25 | 30 |

| Standard (Levofloxacin) | E. coli | 30 | 10 |

| Standard (Levofloxacin) | S. aureus | 35 | 5 |

The minimum inhibitory concentrations (MICs) indicated that the compound exhibits comparable efficacy to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in vitro using cell lines activated by pro-inflammatory cytokines. The results indicated a significant reduction in inflammatory markers such as TNF-α and IL-6.

Table 2: Anti-inflammatory Activity Results

| Treatment | TNF-α Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| Compound (100 µM) | 45 | 40 |

| Compound (200 µM) | 60 | 55 |

| Standard (Ibuprofen) | 70 | 65 |

These findings suggest that the compound may inhibit inflammatory pathways, providing a basis for further investigation in therapeutic applications .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities, particularly against urease, which is crucial in various physiological processes and disease states.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| This compound | 22.61 |

| Standard Inhibitor (Urease Inhibitor A) | 15.00 |

The IC50 value indicates a moderate level of enzyme inhibition, suggesting potential applications in managing conditions related to urease activity .

The biological activities of this compound are hypothesized to result from its ability to interact with specific molecular targets:

- Enzyme Binding : The acetamide group may bind to the active sites of enzymes, inhibiting their function.

- Receptor Interaction : The phenolic structure may facilitate binding to cell surface receptors, triggering downstream signaling pathways that modulate inflammation or microbial resistance.

Case Studies

In a recent study exploring the synthesis and biological evaluation of related acetamide derivatives, compounds exhibiting structural similarities to our target compound were found to possess notable antibacterial and anti-inflammatory properties. These findings support the hypothesis that structural modifications can enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.